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molecular formula C11H13FINO2 B8651301 tert-butyl (3-fluoro-4-iodophenyl)carbamate

tert-butyl (3-fluoro-4-iodophenyl)carbamate

Cat. No. B8651301
M. Wt: 337.13 g/mol
InChI Key: VZKRYSAGMQAGGU-UHFFFAOYSA-N
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Patent
US07129259B2

Procedure details

A solution of compound 143 (13.67 g, 57.7 mmol) in 1,4-dioxane (100 mL) was treated with BOC2O (13.83 g, 63.4 mmol, 1.1 equiv) and DMAP (700.0 mg, 5.8 mmol, 0.1 equiv) at room temperature. The resulting reaction mixture was then warmed up to refluxing for 4 h. When TLC and HPLC/MS showed that the reaction was complete, the reaction mixture was treated with H2O (100 mL) and EtOAc (100 mL). The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated NaCl aqueous solution (100 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the crude, desired (3-fluoro-4-iodo-phenyl)-carbamic acid tert-butyl ester (compound 144, 18.67 g, 19.44 g theoretical, 96%) as pale-yellow oil, which solidified upon standing in vacuo at room temperature and was found to be essentially pure and was directly used in the subsequent reactions without further purifications. For compound 144: C11H13FINO2, LCMS (EI) m/e 338 (M++H).
Quantity
13.67 g
Type
reactant
Reaction Step One
Name
Quantity
13.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH2:9])[CH:5]=[CH:6][C:7]=1[I:8].[O:10](C(OC(C)(C)C)=O)[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=O.O.CCOC(C)=O>O1CCOCC1.CN(C1C=CN=CC=1)C>[C:14]([O:13][C:11](=[O:10])[NH:9][C:4]1[CH:5]=[CH:6][C:7]([I:8])=[C:2]([F:1])[CH:3]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
13.67 g
Type
reactant
Smiles
FC=1C=C(C=CC1I)N
Name
Quantity
13.83 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
700 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed up
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O (2×100 mL) and saturated NaCl aqueous solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)I)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.67 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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